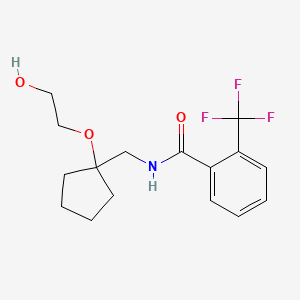

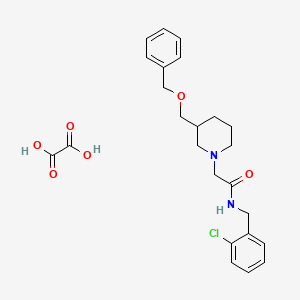

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors and is being developed as a potential treatment for various B-cell malignancies.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : Research has explored the synthesis of benzamides and naphthamides with 2,2,2-trifluoroethoxy ring substituents, evaluated for their potential antiarrhythmic properties. The variation in the amide side chain shows flexibility without significantly affecting the activity, illustrating the compound's versatility in synthesis (Banitt, Coyne, Schmid, & Mendel, 1975).

Structural Characterization : The design and structural characterization of monoamine-monoamide bis(thiol) oxo complexes of technetium(V) and rhenium(V) involve novel ligand systems, demonstrating the compound's role in forming complex metal oxo products. This study highlights the compound's utility in the creation of intricate molecular structures with potential application in imaging and diagnostics (O’Neil, Wilson, & Katzenellenbogen, 1994).

Biological Activity and Applications

Antiproliferative Activity : Investigations into amine, amino acid, and dipeptide-coupled benzamides for potential sigma-1 receptor agonist activity have shown significant cytotoxic activities against cancer cell lines. This research indicates the compound's potential as a basis for designing new cancer therapeutics (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Chemical Transformation and Stability : The study of N-acyl and N-alkoxycarbonyl amide derivatives assesses their suitability as prodrugs for amide functionality in drug substances and bioactive peptides. These derivatives' chemical stability and enzymatic hydrolysis profiles provide insight into their potential applications in drug development and delivery systems (Kahns & Bundgaard, 1991).

properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO3/c17-16(18,19)13-6-2-1-5-12(13)14(22)20-11-15(23-10-9-21)7-3-4-8-15/h1-2,5-6,21H,3-4,7-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLNCAVUBCNVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675893.png)

![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B2675894.png)

![N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2675895.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2675897.png)

![2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2675905.png)

![Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2675909.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2675912.png)